molecular formula C22H23N3OS B3005767 (4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1359451-26-5

(4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No.: B3005767
CAS No.: 1359451-26-5
M. Wt: 377.51
InChI Key: PNVAGSBLQXRZAJ-UHFFFAOYSA-N
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Description

(4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Properties

Research by Al-Ansari (2016) explores the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. The study highlights how these properties are affected by the solvent's polarity and hydrogen-bonding abilities, indicating potential applications in the development of materials with specific optical characteristics (Al-Ansari, 2016).

Antiproliferative Activity

A study by Srikanth et al. (2016) on 2-anilino-3-aroylquinolines revealed remarkable antiproliferative activity against human lung cancer and prostate cancer cell lines. These compounds were found to inhibit tubulin polymerization effectively, indicating potential therapeutic applications for cancer treatment (Srikanth et al., 2016).

Antioxidant Studies

Research on quinazolin derivatives by Khalida F. Al-azawi (2016) demonstrated significant antioxidant activities against 1,1-diphenyl-2-picrylhydrazyl (DPPH) and Nitric oxide (NO) radicals. This suggests applications in developing new antioxidant agents (Al-azawi, 2016).

Structural Aspects and Fluorescence

A study on amide-containing isoquinoline derivatives by Karmakar et al. (2007) showed that these compounds form gels and crystalline salts with mineral acids, impacting their structural aspects. Moreover, these compounds exhibit altered fluorescence properties upon interaction with certain substances, suggesting their potential in sensing and material science applications (Karmakar et al., 2007).

Potential Anti-Proliferative Activity

Ghorab et al. (2014) designed and synthesized novel 4-aminoquinoline derivatives, showing higher antiproliferative activity against the MCF-7 breast cancer cell line than the reference drug doxorubicin. This highlights the potential of quinoline derivatives in cancer therapy (Ghorab et al., 2014).

Future Directions

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Therefore, the future directions of “(4-((2,3-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” could be in the development of new drugs and in various applications in synthetic organic chemistry.

Properties

IUPAC Name

[4-(2,3-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15-6-5-9-19(16(15)2)24-21-17-7-3-4-8-20(17)23-14-18(21)22(26)25-10-12-27-13-11-25/h3-9,14H,10-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVAGSBLQXRZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.